
Titanium, ((hydroxy-kappaO)acetato-kappaO)(isooctadecanoato-kappaO)(3-(2,5-octadienyl)oxiraneoctanoato-kappaO2)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Titanium, ((hydroxy-kappaO)acetato-kappaO)(isooctadecanoato-kappaO)(3-(2,5-octadienyl)oxiraneoctanoato-kappaO2)- is a complex organometallic compound It features a titanium center coordinated with various ligands, including hydroxyacetate, isooctadecanoate, and 3-(2,5-octadienyl)oxiraneoctanoate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Titanium, ((hydroxy-kappaO)acetato-kappaO)(isooctadecanoato-kappaO)(3-(2,5-octadienyl)oxiraneoctanoato-kappaO2)- typically involves the reaction of titanium tetrachloride with the respective ligands under controlled conditions. The process may include steps such as:
Ligand Preparation: Synthesizing the ligands separately, ensuring they are pure and in the correct stoichiometric ratios.
Coordination Reaction: Mixing titanium tetrachloride with the ligands in an inert atmosphere to prevent unwanted side reactions. The reaction is often carried out in a solvent such as toluene or dichloromethane.
Purification: The resulting compound is purified using techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes using larger reactors, optimizing reaction conditions for higher yields, and implementing continuous flow processes to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Titanium, ((hydroxy-kappaO)acetato-kappaO)(isooctadecanoato-kappaO)(3-(2,5-octadienyl)oxiraneoctanoato-kappaO2)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of titanium oxides and modified ligands.
Reduction: Reduction reactions can alter the oxidation state of the titanium center, potentially changing the compound’s reactivity and properties.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other coordinating groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. Reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Ligand exchange reactions often involve the use of excess ligands and solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield titanium dioxide and modified organic ligands, while reduction could produce lower oxidation state titanium complexes.
Applications De Recherche Scientifique
Titanium, ((hydroxy-kappaO)acetato-kappaO)(isooctadecanoato-kappaO)(3-(2,5-octadienyl)oxiraneoctanoato-kappaO2)- has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential in drug delivery systems due to its ability to coordinate with various biological molecules.
Medicine: Explored for its anti-cancer properties and as a component in imaging agents.
Industry: Utilized in the production of advanced materials, coatings, and as a precursor for other titanium-based compounds.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves the coordination of the titanium center with target molecules. The ligands play a crucial role in stabilizing the titanium center and facilitating interactions with other molecules. The pathways involved may include:
Catalysis: The titanium center acts as a catalytic site, enabling various chemical transformations.
Drug Delivery: The compound can form stable complexes with drugs, enhancing their solubility and bioavailability.
Imaging: The unique structure allows for the attachment of imaging agents, improving contrast and detection in medical imaging.
Comparaison Avec Des Composés Similaires
Similar Compounds
Titanium(IV) isopropoxide: A simpler titanium compound used in similar applications but lacks the complex ligand structure.
Titanium(IV) chloride: A precursor to many titanium compounds, used in industrial processes.
Titanium(IV) acetylacetonate: Another titanium complex with different ligands, used in catalysis and material science.
Uniqueness
Titanium, ((hydroxy-kappaO)acetato-kappaO)(isooctadecanoato-kappaO)(3-(2,5-octadienyl)oxiraneoctanoato-kappaO2)- is unique due to its specific ligand arrangement, which imparts distinct chemical and physical properties. This makes it particularly valuable in specialized applications where other titanium compounds may not be as effective.
Propriétés
Numéro CAS |
69103-14-6 |
|---|---|
Formule moléculaire |
C38H70O8Ti |
Poids moléculaire |
702.8 g/mol |
Nom IUPAC |
2-hydroxyacetic acid;16-methylheptadecanoic acid;8-[3-[(2E,5E)-octa-2,5-dienyl]oxiran-2-yl]octanoic acid;titanium |
InChI |
InChI=1S/C18H30O3.C18H36O2.C2H4O3.Ti/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20;1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;3-1-2(4)5;/h3-4,7,10,16-17H,2,5-6,8-9,11-15H2,1H3,(H,19,20);17H,3-16H2,1-2H3,(H,19,20);3H,1H2,(H,4,5);/b4-3+,10-7+;;; |
Clé InChI |
DRYQMSADLUYEOG-DRDGBFAZSA-N |
SMILES isomérique |
CC/C=C/C/C=C/CC1C(O1)CCCCCCCC(=O)O.CC(C)CCCCCCCCCCCCCCC(=O)O.C(C(=O)O)O.[Ti] |
SMILES canonique |
CCC=CCC=CCC1C(O1)CCCCCCCC(=O)O.CC(C)CCCCCCCCCCCCCCC(=O)O.C(C(=O)O)O.[Ti] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


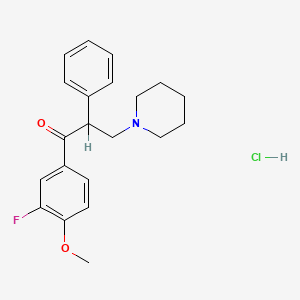


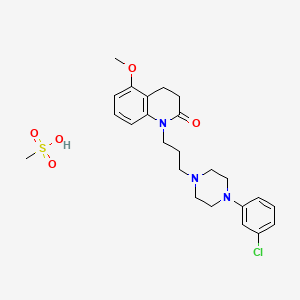
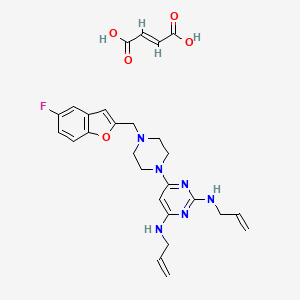
![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(4-methoxyphenyl)amino]-8-nitro-](/img/structure/B12774989.png)
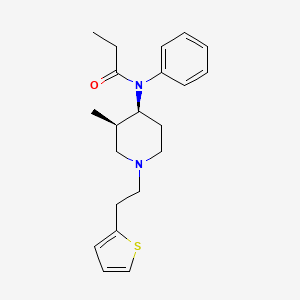
![Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6-[[4,6-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-1,3,5-triazin-2-yl]amino]-10-bromo-](/img/structure/B12775010.png)
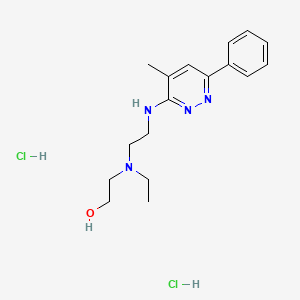
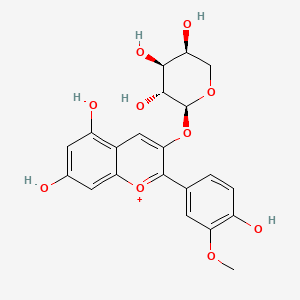
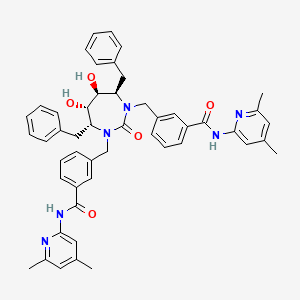
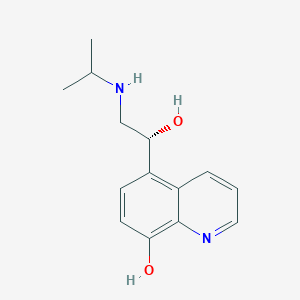

![2,8-dimethyl-1-oxa-3,8-diazaspiro[4.5]decane-3-carbaldehyde;oxalic acid](/img/structure/B12775050.png)
